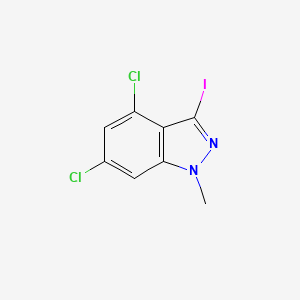

4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Cl2IN2 |

|---|---|

Molecular Weight |

326.95 g/mol |

IUPAC Name |

4,6-dichloro-3-iodo-1-methylindazole |

InChI |

InChI=1S/C8H5Cl2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3 |

InChI Key |

AONZJZKVSVUVKK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=CC(=C2)Cl)Cl)C(=N1)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6 Dichloro 3 Iodo 1 Methyl 1h Indazole

Synthetic Approaches to the Indazole Core

The construction of the fundamental 1-methyl-1H-indazole skeleton is the primary step, which can be approached through several powerful synthetic strategies. These methods offer pathways to the core ring system, which is later subjected to specific halogenation. For a polysubstituted target like 4,6-dichloro-3-iodo-1-methyl-1H-indazole, a common and effective strategy involves starting with an already substituted precursor, such as a chlorinated aniline (B41778) derivative, to simplify the regiochemical challenges of subsequent halogenation steps. For instance, the synthesis of 4-chloro-1H-indazole has been successfully demonstrated starting from 2-methyl-3-chloroaniline. chemicalbook.com

Cyclization Reactions for Indazole Ring Formation

Cyclization reactions represent a foundational and versatile method for assembling the bicyclic indazole system. A prominent approach is the intramolecular cyclization of arylhydrazones. In a typical sequence, an ortho-halogenated aryl aldehyde or ketone is condensed with a hydrazine (B178648) to form a hydrazone intermediate. This intermediate then undergoes an intramolecular N-arylation, often catalyzed by a transition metal like copper or palladium, to close the pyrazole (B372694) ring and form the indazole. nih.gov

Another classical and effective method involves the diazotization of ortho-toluidine derivatives followed by ring closure. organic-chemistry.org This process, often referred to as the Davis–Beirut reaction, can be adapted to create substituted indazoles by starting with appropriately substituted anilines. Metal-free cyclization reactions, such as treating 2-aminophenones with hydroxylamine (B1172632) derivatives, also provide a direct route to the indazole core under mild conditions. acs.org

| Cyclization Method | Starting Materials | Key Reagents/Catalysts | General Outcome |

| Intramolecular N-Arylation | o-haloaryl ketones/aldehydes, hydrazines | CuI, Pd(OAc)2 | Forms N-N bond to close the pyrazole ring. |

| Diazotization-Cyclization | o-toluidine derivatives | NaNO2, acid | Forms indazole via an intermediate diazonium salt. |

| Reductive Cyclization | o-nitrobenzylidene amines | PPh3, MoO2Cl2(dmf)2 | Reduces nitro group to facilitate cyclization. |

| From Arylhydrazones | Diaryl ketone hydrazones | Iodine, KI, NaOAc | Achieves direct aryl C-H amination. organic-chemistry.org |

Oxidative Benzannulation Techniques

Oxidative benzannulation provides a more convergent approach to constructing the indazole skeleton. In this strategy, simpler heterocyclic precursors, such as pyrazoles, are annulated with alkynes to build the fused benzene (B151609) ring. A notable example is the palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes. acs.orgbeilstein-journals.org This method allows for the introduction of various substituents onto the newly formed benzene ring, offering a degree of flexibility in the synthesis of complex indazole derivatives. The reaction typically employs a palladium acetate (B1210297) catalyst in conjunction with an oxidant like copper(II) acetate to facilitate the C-H activation and annulation cascade. beilstein-journals.org

Metal-Catalyzed C-H Activation and Annulation Pathways

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation as a powerful tool for efficient and atom-economical synthesis. electronicsandbooks.combeilstein-journals.org This approach has been successfully applied to the one-step construction of functionalized indazole derivatives. thieme-connect.de Catalytic systems based on rhodium, cobalt, and palladium are prominent in this area. acs.org

For example, rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with aldehydes can produce N-aryl-2H-indazoles. electronicsandbooks.com Similarly, cobalt(III) catalysts have been developed for the synthesis of N-aryl-2H-indazoles through C–H bond functionalization/addition/cyclization cascades, which are valued for being cost-effective and operationally straightforward. rsc.org These methods often exhibit high functional group tolerance and provide direct access to complex indazoles from readily available starting materials. electronicsandbooks.comrsc.org

| Catalyst System | Reactants | Reaction Type | Reference |

| Rh(III)/Cu(II) | Azobenzenes, α-carbonyl sulfoxonium ylides | [4 + 1] Annulation | electronicsandbooks.com |

| Cp*Co(III) | Azobenzenes, Aldehydes | C–H Functionalization/Addition/Cyclization | acs.orgrsc.org |

| Pd(OAc)2/Cu(OAc)2 | Pyrazoles, Alkynes | Oxidative Benzannulation | beilstein-journals.org |

Regioselective Introduction of Halogen Substituents

The introduction of chlorine and iodine atoms at specific positions on the 1-methyl-1H-indazole core is a critical phase in the synthesis of the target molecule. The inherent electronic properties of the indazole ring system dictate the regioselectivity of electrophilic substitution reactions. Generally, the C-3 position on the pyrazole ring is the most nucleophilic and readily undergoes substitution. The benzene ring is less reactive, with electrophilic attack favoring the C-5 and C-7 positions. Therefore, achieving a 4,6-dichloro substitution pattern via direct chlorination of 1-methyl-1H-indazole is challenging and not a commonly reported transformation. A more viable strategy is to construct the indazole ring from a precursor that already contains the desired 3,5-dichloro substitution pattern on the aniline ring, which will become the 4,6-dichloro pattern of the indazole.

Following the formation of the 4,6-dichloro-1-methyl-1H-indazole intermediate, the final iodine substituent is introduced. The C-3 position is highly susceptible to halogenation, and this transformation can be achieved with high regioselectivity. A widely used and effective method for the C-3 iodination of indazoles involves treatment with iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Regioselective Iodination at the C-3 Position of the Indazole Nucleus

A crucial step in the synthesis of the title compound is the regioselective introduction of an iodine atom at the C-3 position of a 4,6-dichloroindazole intermediate. The C-3 position of the indazole ring is susceptible to halogenation due to its electronic properties. researchgate.net This transformation is typically achieved through electrophilic substitution.

Direct iodination using molecular iodine (I₂) is a common and effective method for functionalizing the C-3 position of indazoles. These reactions are generally performed under basic conditions, which facilitate the deprotonation of the indazole N-H and enhance the nucleophilicity of the ring system, leading to substitution at the C-3 position.

Common bases used in these protocols include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and potassium tert-butoxide. chim.it The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently employed. For example, 3-iodoindazole can be prepared from indazole by treatment with iodine and KOH in DMF. mdpi.com Similarly, various substituted indazoles, such as 6-bromoindazole and 5-methoxyindazole, have been successfully iodinated at the C-3 position using I₂ and KOH in solvents like DMF or dioxane. chim.it The reaction proceeds by generating an electrophilic iodine species that attacks the electron-rich C-3 carbon of the indazole anion.

A general procedure involves stirring the parent indazole with iodine and a suitable base in DMF at room temperature. mdpi.com The reaction is then quenched, and the product is extracted. This method provides good to excellent yields for a variety of indazole derivatives. chim.it

Hypervalent iodine reagents serve as powerful tools in modern organic synthesis due to their oxidizing properties and ability to facilitate a wide range of transformations, including halogenations. acs.orgresearchgate.netresearchgate.net These reagents can activate a halogen source or act as the electrophilic species itself in C-H functionalization reactions. frontiersin.orgnih.gov

While direct iodination with I₂ is common, other iodinating agents like N-iodosuccinimide (NIS) are also widely used. The reactivity of NIS can be enhanced in the presence of activators. For instance, the iodination of 1-aryl-7-azaindoles has been achieved using NIS and potassium hydroxide. nih.gov Hexafluoroisopropanol (HFIP) has also been identified as an effective solvent for promoting halogenations with N-halosuccinimides under mild conditions. chim.it

Hypervalent iodine compounds like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are known to promote radical reactions, such as the C-3 selenylation of indazoles, showcasing their utility in activating substrates for functionalization. chim.it Although specific examples detailing the use of hypervalent iodine reagents for the direct C-3 iodination of 4,6-dichloro-1-methyl-1H-indazole are not prevalent, their general reactivity profile suggests they are viable candidates for such electrophilic substitutions. researchgate.netresearchgate.net

N-Methylation Strategies at the N-1 Position of the Indazole Moiety

The introduction of a methyl group at the N-1 position of the 4,6-dichloro-3-iodo-1H-indazole precursor is a critical step. The alkylation of the ambidentate indazole anion presents a significant challenge regarding regioselectivity, as it can occur at either the N-1 or N-2 position, often yielding a mixture of products. nih.govnih.gov The outcome is highly dependent on the substrate's electronic and steric properties, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.org

Direct N-alkylation of the indazole ring is the most straightforward approach. Achieving high selectivity for the N-1 position often relies on thermodynamic control, as the 1H-indazole tautomer is generally more stable than the 2H-tautomer. nih.govbeilstein-journals.org

Research has shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) is a highly effective system for promoting N-1 selective alkylation. nih.govresearchgate.net This method has demonstrated high N-1 regioselectivity (>99%) for indazoles with various C-3 substituents. nih.gov The selectivity is influenced by both steric and electronic effects of substituents on the indazole ring. nih.govresearchgate.net For instance, while many C-3 substituted indazoles favor N-1 alkylation under these conditions, substituents at the C-7 position can confer excellent N-2 regioselectivity. nih.govresearchgate.net

Another successful strategy for selective N-1 alkylation involves a two-step reductive amination process, which proceeds via an enamine condensation that shows exclusive N-1 selectivity, followed by hydrogenation. nih.gov This method is described as being driven by thermodynamic control and is scalable. nih.gov

To circumvent the issue of regioselectivity in direct alkylation, a multi-step approach involving the protection of the N-H group can be employed. jocpr.com This strategy involves temporarily masking the reactive nitrogen to allow for other chemical modifications, followed by deprotection and the desired N-functionalization.

One common strategy involves N-acylation. Regioselective N-acylation tends to provide the N-1 substituted regioisomer, which is thermodynamically more stable. nih.govbeilstein-journals.org This N-1 acylindazole can then be subjected to a reductive step to yield the N-1 alkylindazole. nih.gov While this is a two-step process, it can provide excellent regiocontrol. nih.govbeilstein-journals.org

Reaction Mechanisms and Kinetic Studies in Indazole Derivatization

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling the outcomes of indazole derivatization. This section delves into the mechanistic pathways of key transformations, the principles governing regioselectivity, and the role of catalysts.

The halogenation of indazoles is a fundamental transformation for introducing functional handles for subsequent cross-coupling reactions and other modifications. For N-alkylated indazoles like this compound, further halogenation would likely proceed via an electrophilic aromatic substitution mechanism.

The indazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The mechanism of electrophilic halogenation typically involves three key steps:

Generation of the Electrophile: The reaction is initiated by the formation of a potent electrophile from a halogen source. For instance, in bromination using N-bromosuccinimide (NBS), a bromine radical can be generated, which then participates in the reaction. researchgate.net In other cases, a Lewis acid or a protic acid can polarize the halogen-halogen bond (e.g., in Br₂) to create a more electrophilic species. byjus.com

Formation of the Sigma Complex (Arenium Ion): The electron-rich indazole ring acts as a nucleophile, attacking the electrophilic halogen. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. For substituted indazoles, the position of the incoming electrophile is directed by the electronic and steric effects of the existing substituents.

Deprotonation to Restore Aromaticity: A base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the indazole ring and yields the halogenated product. byjus.commasterorganicchemistry.com

Kinetic studies on the halogenation of aromatic compounds often show that the formation of the sigma complex is the rate-determining step. This is because it involves the disruption of the aromatic system, which has a significant activation energy barrier.

A proposed radical pathway for the bromination of 2H-indazoles using NBS involves the initial generation of a bromine radical. This radical then reacts with the indazole to form an intermediate, which is subsequently oxidized to a cationic intermediate, followed by proton transfer to yield the final product. researchgate.net While this mechanism is proposed for 2H-indazoles, similar radical pathways could be envisaged for 1H-indazoles under specific conditions.

Enzymatic halogenation also offers insights into potential mechanistic pathways, often involving the oxidation of a halide to a halenium ion equivalent, which then participates in an electrophilic substitution reaction on an electron-rich substrate. nih.govnih.gov

Regioselectivity is a critical aspect of indazole chemistry, particularly when multiple positions on the ring are available for substitution. In the case of this compound, the existing substituents heavily influence the position of any further functionalization.

Electronic Effects: The electronic nature of the substituents on the indazole ring plays a dominant role in directing incoming electrophiles.

Activating and Deactivating Groups: The methyl group at the N1 position is generally considered an activating group, increasing the electron density of the ring system. Conversely, the chloro and iodo substituents are deactivating due to their inductive electron-withdrawing effects, although their lone pairs can participate in resonance, which can influence the ortho and para positions relative to them.

Directing Effects: In electrophilic aromatic substitution, the existing substituents direct the incoming electrophile to specific positions. For 1-methyl-1H-indazole, the C3, C5, and C7 positions are generally the most reactive towards electrophiles. The presence of a halogen at C3, as in 3-iodo-1-methyl-1H-indazole, would likely direct further substitution to the available positions on the benzene ring, influenced by the directing effects of the halogens at C4 and C6. Halogens are typically ortho-, para-directors, although they are deactivating.

Steric Effects: The size of the existing substituents and the incoming electrophile can also influence regioselectivity. Bulky groups can hinder attack at adjacent positions, favoring substitution at less sterically crowded sites.

Reaction Conditions: The choice of solvent, temperature, and catalyst can also impact the regioselectivity of a reaction. For instance, in the alkylation of indazoles, the choice of base and solvent can significantly alter the ratio of N1 to N2 alkylated products. beilstein-journals.orgnih.gov Density functional theory (DFT) calculations have been employed to understand the mechanistic basis for this regioselectivity, suggesting that chelation and non-covalent interactions can play a crucial role. beilstein-journals.orgnih.gov

For the halogenation of 2-substituted indazoles, metal-free conditions using N-halosuccinimides (NXS) have been shown to be highly regioselective, with the position of halogenation being tunable by adjusting the reaction conditions. rsc.orgsemanticscholar.org

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. The synthesis and modification of indazoles are no exception, with various catalytic systems being employed.

Metal-Catalyzed Reactions:

Palladium Catalysis: Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki and Heck reactions, which are invaluable for the functionalization of haloindazoles. For instance, a 3-iodo-1H-indazole derivative can be coupled with various boronic acids or alkenes to introduce new carbon-carbon bonds at the C3 position. google.comresearchgate.net

Copper Catalysis: Copper catalysts are often used for N-arylation and N-alkylation reactions of indazoles, as well as in the synthesis of the indazole core itself. organic-chemistry.orgnih.gov

Rhodium and Silver Catalysis: Rhodium catalysts have been used in the synthesis of 2H-indazoles, while silver-mediated intramolecular C-H amination provides a route to 1H-indazoles. nih.govnih.gov

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the metal center is crucial for the efficiency and selectivity of the reaction.

Metal-Free Catalysis: In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and toxicity associated with transition metals. For the synthesis of 1H-indazoles, iodobenzene-catalyzed intramolecular C-H amination of hydrazones has been reported as a mild and metal-free method. iosrjournals.org This reaction proceeds in the presence of an oxidant like Oxone.

Furthermore, metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, offering an environmentally friendly alternative to traditional methods. rsc.orgsemanticscholar.org These reactions often proceed under mild conditions and can be highly selective.

The development of new catalytic systems continues to expand the toolkit for the synthesis and modification of complex indazole derivatives like this compound, enabling the creation of novel compounds with potential applications in various fields.

Structural Characterization and Advanced Spectroscopic Analysis of 4,6 Dichloro 3 Iodo 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 4,6-Dichloro-3-iodo-1-methyl-1H-indazole, three distinct signals are predicted in the ¹H NMR spectrum.

Aromatic Protons (H-5 and H-7): The indazole core possesses two aromatic protons at positions 5 and 7. Due to the electron-withdrawing effects of the adjacent chlorine atoms, these protons are expected to be deshielded and resonate in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm. As they are separated by a chlorine-substituted carbon, they will appear as two distinct singlets, with any potential four-bond (meta) coupling being minimal and likely unresolved.

N-Methyl Protons (N-CH₃): The methyl group attached to the N-1 position is anticipated to produce a sharp singlet in the upfield region, typically around δ 3.5-4.0 ppm. This chemical shift is influenced by its attachment to a nitrogen atom within the aromatic heterocyclic system.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.20 - 7.60 | Singlet (s) |

| H-7 | 7.50 - 7.90 | Singlet (s) |

| N-CH₃ | 3.60 - 4.10 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of a molecule. For the title compound, a total of eight distinct signals are expected, corresponding to each unique carbon atom.

Aromatic Carbons: Six signals will correspond to the carbons of the bicyclic indazole system. The carbons directly bonded to the electronegative chlorine atoms (C-4 and C-6) and the iodine atom (C-3) will have their chemical shifts significantly influenced. The carbon bearing the iodine (C-3) is expected at a relatively upfield position for a substituted aromatic carbon due to the "heavy atom effect." The remaining quaternary carbons (C-3a and C-7a) and methine carbons (C-5 and C-7) will resonate in the typical aromatic range of δ 110-150 ppm.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear as a single peak in the upfield region of the spectrum, generally between δ 30-40 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 85 - 95 |

| C-4 | 130 - 140 |

| C-5 | 120 - 128 |

| C-6 | 132 - 142 |

| C-7 | 110 - 118 |

| C-3a | 140 - 148 |

| C-7a | 125 - 135 |

| N-CH₃ | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. For this molecule, a COSY spectrum would be expected to show no cross-peaks between the H-5 and H-7 signals, confirming their isolation from each other in the proton network.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be used to unambiguously link the proton signal for H-5 to the C-5 carbon signal, H-7 to C-7, and the N-methyl protons to the N-methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool for establishing long-range (2-3 bond) connectivity between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include:

The N-methyl protons showing correlations to the C-7a and C-3a bridgehead carbons.

The H-5 proton showing correlations to C-3a, C-4, C-6, and C-7.

The H-7 proton showing correlations to C-5, C-6, and C-7a. These correlations would provide unequivocal proof of the substitution pattern on the indazole ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound (C₈H₅Cl₂IN₂), the calculated monoisotopic mass is 325.8925 g/mol . An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

Furthermore, the mass spectrum would display a characteristic isotopic pattern. The presence of two chlorine atoms would generate a distinctive cluster of peaks for the molecular ion (M), with M+2 and M+4 peaks arising from the ³⁷Cl isotope. The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of the presence of two chlorine atoms.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal information about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the iodine atom (a good leaving group), the methyl group, or chlorine atoms, providing further evidence for the proposed structure.

Predicted HRMS Data

| Ion | Formula | Calculated Mass (m/z) |

| [M]⁺ | [C₈H₅³⁵Cl₂IN₂]⁺ | 325.8925 |

| [M+2]⁺ | [C₈H₅³⁵Cl³⁷ClIN₂]⁺ | 327.8896 |

| [M+4]⁺ | [C₈H₅³⁷Cl₂IN₂]⁺ | 329.8866 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. The analysis of this crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the material. For this compound, several types of non-covalent interactions would be anticipated to play a significant role in the crystal packing:

π-π Stacking: The planar aromatic indazole rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

Halogen Bonding: The electropositive region on the surface of the iodine and chlorine atoms (the σ-hole) could act as a halogen bond donor, interacting with electron-rich sites such as the nitrogen atoms of neighboring molecules.

A detailed crystallographic study would map these interactions, providing a complete picture of the compound's supramolecular architecture.

Based on a comprehensive search of available scientific literature and crystallographic databases, detailed experimental data on the crystal structure and conformational analysis of this compound is not publicly available. As a result, it is not possible to generate a scientifically accurate and detailed article on the "Conformational Analysis of the Indazole Ring System in Crystalline Forms" for this specific compound.

The absence of such data prevents the creation of the requested article, as any attempt to describe the crystalline conformation of this compound would be speculative and would not adhere to the required standards of scientific accuracy and reliance on detailed research findings.

Therefore, the article focusing on the "," specifically section "3.3.2. Conformational Analysis of the Indazole Ring System in Crystalline Forms," cannot be provided at this time.

Computational and Theoretical Investigations of 4,6 Dichloro 3 Iodo 1 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical reactivity of molecules. sciencepub.net For complex heterocyclic systems like substituted indazoles, these methods offer a detailed picture of electron distribution, orbital energies, and geometric parameters. researchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems and is widely applied to organic molecules. niscpr.res.in For indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to optimize the molecular geometry and predict various electronic properties. researchgate.netnih.gov

The optimized geometry of 4,6-dichloro-3-iodo-1-methyl-1H-indazole would reveal key bond lengths, bond angles, and dihedral angles. The substitution pattern—a methyl group at N1, chlorine atoms at positions 4 and 6, and a bulky iodine atom at C3—imposes significant steric and electronic effects. The N1-methylation is known to be a critical factor in determining the conformation and biological activity of indazole-based compounds. acs.orgnih.gov DFT calculations can precisely quantify these structural parameters.

Electronic properties such as ionization potential, electron affinity, and dipole moment are also determined. The high electronegativity of the chlorine and iodine atoms is expected to create a significant dipole moment and influence the molecule's electrostatic potential surface.

Illustrative DFT-Calculated Geometric Parameters This table presents typical geometric parameters that would be expected from a DFT calculation on the target molecule, based on data for similar heterocyclic systems.

| Parameter | Predicted Value |

|---|---|

| N1-N2 Bond Length | ~1.38 Å |

| C3-I Bond Length | ~2.10 Å |

| C4-Cl Bond Length | ~1.74 Å |

| C6-Cl Bond Length | ~1.74 Å |

| N1-CH₃ Bond Length | ~1.47 Å |

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. niscpr.res.inresearchgate.net

For this compound, the HOMO is likely distributed across the fused ring system, while the LUMO may be localized around the electron-withdrawing halogen substituents. Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. mdpi.combeilstein-journals.org NBO calculations would provide insights into the partial charges on each atom, revealing the electron-deficient and electron-rich regions of the molecule. The iodine atom at C3, capable of forming halogen bonds, and the electronegative chlorine atoms would significantly influence the molecule's electrostatic potential map, highlighting areas prone to nucleophilic or electrophilic attack. mdpi.com

Illustrative Molecular Orbital and Reactivity Descriptors This table shows representative data for frontier molecular orbitals and reactivity descriptors derived from DFT calculations, based on published values for substituted indazoles. researchgate.netresearchgate.net

| Descriptor | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV |

| Chemical Hardness (η) | 2.25 to 2.75 eV |

| Electronegativity (χ) | 3.75 to 4.75 eV |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. utdallas.edu For this compound, the primary source of conformational flexibility is the rotation of the N1-methyl group. Although the indazole ring itself is largely planar, rotation of the methyl group can lead to different stable conformers. nih.gov

By systematically rotating the dihedral angle associated with the methyl group and calculating the energy at each step using quantum chemical methods, a potential energy surface (PES) can be mapped. This map reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. nih.gov Steric hindrance between the methyl group and the substituent at the C7 position (in this case, a hydrogen atom) and the N2 atom would be the primary determinant of the rotational barrier. Understanding the preferred conformation is vital as it often corresponds to the bioactive conformation when the molecule interacts with a biological target. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. researchgate.net

MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. A simulation of this compound in a solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), would reveal its dynamic behavior in solution. bohrium.com Analysis of the simulation trajectory can provide information on the flexibility of the molecule, including the vibrations of the indazole ring and the rotational dynamics of the methyl group. These simulations can confirm the stable conformers predicted by PES mapping and calculate the free energy differences between them, providing a more realistic picture of the conformational landscape at a given temperature. researchgate.net

While direct studies on this compound are limited, MD simulations of analogous indazole systems have been instrumental in drug discovery. nih.gov Indazole derivatives are known to act as inhibitors for various protein targets, such as kinases and hypoxia-inducible factor (HIF-1α). nih.govnih.gov

In a typical study, the indazole derivative is docked into the active site of a target protein, and an MD simulation is run on the resulting complex. nih.gov The simulation reveals the stability of the ligand's binding pose and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that maintain the complex. Analysis of parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps assess the stability of the protein-ligand complex over time. bohrium.com Such simulations are crucial for understanding the structural basis of inhibition and for guiding the design of more potent and selective inhibitors. nih.govnih.gov

Advanced Applications and Future Research Directions for Indazole Derivatives

Development as Chemical Probes for Investigating Biological Pathways

Indazole derivatives are widely recognized for their potent and varied biological activities, making them ideal candidates for development as chemical probes. researchgate.net These probes are crucial tools for dissecting complex biological pathways, validating drug targets, and understanding disease mechanisms at a molecular level.

The core utility of compounds like 4,6-dichloro-3-iodo-1-methyl-1H-indazole lies in their role as intermediates for creating libraries of molecules that can selectively interact with specific biological targets, such as protein kinases. nih.govrsc.org Kinases are a major focus in drug discovery, particularly in oncology, and indazole-based molecules have been successfully developed as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim kinases. nih.govbohrium.com By systematically modifying the indazole scaffold, researchers can fine-tune the selectivity and potency of these inhibitors. The resulting compounds serve as chemical probes to explore the physiological and pathological roles of these kinases, helping to elucidate their downstream signaling pathways and the consequences of their inhibition. bohrium.comchemimpex.com

For instance, a probe derived from a halogenated indazole could be used to inhibit a specific kinase in a cellular model. Researchers could then observe the downstream effects on cell proliferation, apoptosis, or signaling cascades, thereby confirming the kinase's role in those processes. The data gathered from such studies are invaluable for validating the kinase as a therapeutic target for diseases like cancer. bohrium.comrsc.org

Exploration of Fluorescent Properties for In Vitro Biological Imaging and Sensing Applications

Small organic fluorophores are indispensable tools for visualizing cellular components and processes with high spatial and temporal resolution. nih.gov The indazole scaffold has emerged as a promising platform for designing novel fluorescent probes for in vitro imaging and biosensing. rsc.orgresearchgate.net

Design Principles for Indazole-Based Fluorophores

The development of fluorescent indazole derivatives is guided by established principles of fluorophore design. A key strategy involves creating a molecule with an intramolecular charge transfer (ICT) character, typically by incorporating electron-donating groups (D) and electron-accepting groups (A) connected through a π-conjugated system (D-π-A). researchgate.net The indazole nucleus can be strategically integrated into this framework to modulate the photophysical properties.

A novel and powerful design concept is "fluorescence umpolung," where the insertion of an indazole building block into a traditional D-π-A fluorophore leads to an inverted fluorescence response. researchgate.net In this system, the D-indazole-π-A construct is weakly fluorescent, but the attachment of an electron-withdrawing group to the donor moiety results in a dramatic increase in fluorescence intensity. researchgate.net This "light-up" response is highly desirable for biosensing applications, as it produces a strong signal against a low-background environment. Other strategies include the development of materials exhibiting aggregation-induced emission (AIE), where the molecules become highly fluorescent in an aggregated state, a phenomenon that can be exploited for sensing applications. rsc.org

| Design Principle | Mechanism | Desired Outcome |

| Donor-π-Acceptor (D-π-A) Framework | Creates an intramolecular charge transfer (ICT) state upon excitation, which is sensitive to the local environment. | Tunable emission wavelengths and sensitivity to solvent polarity or binding events. |

| Fluorescence Umpolung | Insertion of an indazole moiety reverses the typical fluorescence response to electron density changes. An electron-withdrawing target (EWT) induces a "light-up" signal. researchgate.net | High signal-to-noise ratio; ideal for "turn-on" biosensors. |

| Aggregation-Induced Emission (AIE) | Restriction of intramolecular rotation in the aggregated state prevents non-radiative decay pathways, leading to strong fluorescence. rsc.org | Bright emission in solid or aggregated states, useful for sensing aggregation-prone targets or for imaging in specific cellular compartments. |

Applications in Cellular Imaging and Biosensing (In Vitro Context)

Indazole-based fluorescent probes have been successfully applied in various in vitro contexts. Their utility stems from the ability to design molecules that can either selectively stain cellular organelles or respond to the presence of specific analytes. nih.gov

For example, indazole derivatives designed with AIE properties have been employed as chemosensors for the detection of metal ions like Cu²⁺. rsc.org In this application, the binding of the target ion triggers a change in the probe's aggregation state or electronic properties, resulting in a measurable change in fluorescence. Such probes can achieve very low limits of detection, making them highly sensitive tools for analytical and biological studies. rsc.org

Furthermore, the "fluorescence umpolung" strategy has been used to create probes that light up in the presence of specific enzymes or nerve agents. researchgate.net In a cellular context, these probes can be used to map the activity of a target enzyme within different cellular compartments or to detect the presence of exogenous toxic agents. The non-invasive nature of fluorescence microscopy allows for real-time monitoring of these processes in living cells, providing dynamic information that is often inaccessible with other methods. biocompare.com

Strategies for Further Structural Diversification and Optimization of Indazole Scaffolds

The chemical versatility of the indazole scaffold is a key driver of its widespread use. For a polyhalogenated compound like this compound, the halogen atoms serve as versatile synthetic handles for introducing a wide array of functional groups, enabling the systematic optimization of biological activity and physical properties.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for diversifying the indazole core. researchgate.net The iodo group at the C3 position is particularly reactive and well-suited for reactions such as:

Suzuki-Miyaura Coupling: To introduce new aryl or heteroaryl groups. nih.govnih.gov

Sonogashira Coupling: To install alkyne functionalities, which can be further modified.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing various amine substituents.

Heck Coupling: To add alkene groups.

These reactions allow for the rapid generation of diverse libraries of compounds from a common halogenated precursor. researchgate.net For example, a Suzuki coupling reaction could be used to attach a phenyl ring, a pyridine, or a pyrazole (B372694) to the C3 position of the indazole, profoundly altering the molecule's shape, polarity, and biological target profile. nih.gov

Another key strategy is direct C–H functionalization, which allows for the modification of positions on the indazole ring that are not halogenated. rsc.orgresearchgate.net This modern synthetic approach is highly atom-economical and enables the installation of functional groups at positions that might be difficult to access through traditional methods. acs.orgnih.gov

| Reaction Type | Position Targeted | Substituent Introduced | Purpose |

| Suzuki-Miyaura Coupling | C3 (Iodo), C4/C6 (Chloro) | Aryl, Heteroaryl | Explore SAR, modulate solubility, target specific protein pockets. nih.gov |

| Sonogashira Coupling | C3 (Iodo) | Alkynyl | Introduce rigid linkers, provide handles for click chemistry. |

| Buchwald-Hartwig Amination | C3 (Iodo), C4/C6 (Chloro) | Amines (Alkyl, Aryl) | Introduce hydrogen bond donors/acceptors, improve pharmacokinetic properties. |

| Direct C–H Functionalization | C5, C7 | Various (Alkyl, Aryl, etc.) | Access novel chemical space, fine-tune molecular properties. rsc.orgnih.gov |

| Halogenation (e.g., with NBS) | C7 | Bromo | Introduce an additional handle for orthogonal cross-coupling. nih.govrsc.org |

Emerging Research Frontiers for Polyhalogenated Indazole Derivatives in Chemical Biology

The unique properties of polyhalogenated indazoles position them at the forefront of several emerging research areas in chemical biology. The presence of multiple halogens can significantly influence a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for molecular recognition and protein-ligand binding.

Future research is likely to focus on several key frontiers:

Development of Dual-Modality Probes: Combining the fluorescent properties of an indazole derivative with its function as a kinase inhibitor could lead to the creation of theranostic agents. These molecules would not only inhibit a target protein but also report on their own localization and binding engagement within the cell through fluorescence, providing a powerful tool for drug development.

Targeted Covalent Inhibitors: The reactive nature of the indazole scaffold can be harnessed to design targeted covalent inhibitors. By incorporating a mildly electrophilic "warhead," these molecules can form a permanent covalent bond with a specific amino acid residue (e.g., cysteine) in the target protein, leading to potent and durable inhibition.

Exploitation of Halogen Bonding: As understanding of halogen bonding in biological systems grows, new indazole derivatives can be rationally designed to exploit these interactions. A polyhalogenated scaffold offers multiple potential halogen bond donors, which could be used to achieve high-affinity and selective binding to protein targets that are otherwise difficult to drug.

Photocatalysis and Bioorthogonal Chemistry: The application of modern synthetic methods like visible-light photocatalysis will enable even more diverse and efficient functionalization of the indazole core. researchgate.net Furthermore, derivatives can be equipped with bioorthogonal handles (e.g., alkynes or azides via Sonogashira coupling), allowing them to be tagged with reporter molecules in situ within complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.